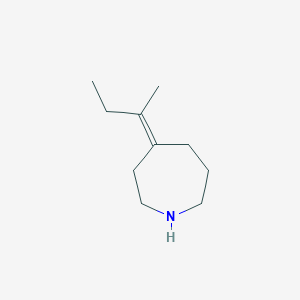

4-(Butan-2-ylidene)azepane

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H19N |

|---|---|

Molecular Weight |

153.26 g/mol |

IUPAC Name |

(4Z)-4-butan-2-ylideneazepane |

InChI |

InChI=1S/C10H19N/c1-3-9(2)10-5-4-7-11-8-6-10/h11H,3-8H2,1-2H3/b10-9- |

InChI Key |

FOHMTUKMLJLGGI-KTKRTIGZSA-N |

Isomeric SMILES |

CC/C(=C\1/CCCNCC1)/C |

Canonical SMILES |

CCC(=C1CCCNCC1)C |

Origin of Product |

United States |

Foundational & Exploratory

The Azepane Architecture: A Technical Guide to Seven-Membered N-Heterocycles in Drug Discovery

Topic: Biological activity of azepane-based heterocyclic scaffolds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The azepane scaffold (hexamethyleneimine)—a saturated seven-membered nitrogenous heterocycle—represents a "privileged structure" in medicinal chemistry.[1] Unlike their five- and six-membered counterparts (pyrrolidines and piperidines), azepanes offer unique conformational flexibility, capable of adopting twist-chair and twist-boat conformations that allow for dynamic induced-fit binding modes. This guide dissects the pharmacological versatility of azepane-based motifs, ranging from iminosugar-based glycosidase inhibitors to kinase-targeting anticancer agents , and provides actionable protocols for their synthesis and biological validation.

Structural & Mechanistic Foundations

The Conformational Advantage

The azepane ring exists in a dynamic equilibrium between multiple conformers. This high entropy allows the scaffold to minimize the free energy penalty upon binding to "difficult" targets with large or flexible binding pockets, such as the catalytic clefts of glycosyl hydrolases or the ATP-binding sites of kinases.

-

Rigidification Strategies: To improve selectivity, the azepane ring is often fused with aromatic systems (e.g., benzazepines) or bridged to lock specific conformers.

-

Bioisosterism: Polyhydroxylated azepanes function as higher-homolog mimics of pyranose sugars, positioning hydroxyl groups to interact with catalytic carboxylates in enzymes.

Pharmacological Spectrum

The biological activity of azepane derivatives is dictated by substitution patterns:

| Therapeutic Area | Mechanism of Action | Key Substituents | Representative Compound |

| Metabolic | Polyhydroxylation (C3, C4, C5, C6) | Azepane Iminosugars | |

| CNS | Histamine H1 Antagonism | N-substitution with p-chlorobenzyl | Azelastine |

| Oncology | Tubulin Polymerization Inhibition | Fused benzodiazepine systems | Azepane-fused indoles |

| Diabetes | Sulfonylurea Receptor Modulation | Sulfonylurea moiety at N1 | Tolazamide |

Deep Dive: Polyhydroxylated Azepanes (Iminosugars)[2]

One of the most potent applications of the azepane scaffold is in the design of iminosugars . These compounds mimic the oxocarbenium ion transition state of glycosidic hydrolysis.

Mechanism of Glycosidase Inhibition

Unlike piperidine-based iminosugars (e.g., deoxynojirimycin), the seven-membered azepane ring allows for the accommodation of an extra hydroxyl group or alkyl chain, often enhancing affinity for

Visualization: Mechanism of Action

The following diagram illustrates the competitive inhibition mechanism of azepane iminosugars against glycosidases.

Caption: Competitive inhibition of glycosidase enzymes by azepane iminosugars, preventing the formation of the oxocarbenium transition state.

Experimental Protocols

Synthesis: Stereoselective Pd-Catalyzed Ring Expansion

Constructing chiral azepanes is challenging. The following protocol utilizes a Palladium-catalyzed ring expansion of vinyl piperidines, a robust method for generating enantioenriched azepanes.

Objective: Synthesis of chiral 2-vinylazepane derivatives.

Reagents:

-

Substrate: 2-vinylpiperidine derivative (N-protected, e.g., N-Ts)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: Triphenylphosphine (PPh₃) (20 mol%)

-

Solvent: THF (Anhydrous)

-

Temperature: Reflux (66°C)

Step-by-Step Workflow:

-

Preparation: In a flame-dried Schlenk tube under argon, dissolve the N-tosyl-2-vinylpiperidine (1.0 equiv) in anhydrous THF (0.1 M concentration).

-

Catalyst Addition: Add Pd(OAc)₂ and PPh₃. The solution should turn a characteristic yellow/orange.

-

Reaction: Heat the mixture to reflux. Monitor via TLC (Hexane/EtOAc 4:1) for the disappearance of the piperidine starting material (typically 4–12 hours).

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Concentrate the filtrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

-

Validation: Confirm structure via ¹H-NMR (Look for multiplets at

5.8 ppm for internal alkene protons in the 7-membered ring).

Biological Assay: -Glucosidase Inhibition

This colorimetric assay quantifies the potency of azepane derivatives against

Principle:

Materials:

-

Enzyme:

-Glucosidase (from Saccharomyces cerevisiae, 1.0 U/mL in phosphate buffer). -

Buffer: 0.1 M Phosphate Buffer (pH 6.8).

-

Control: Acarbose (Standard inhibitor).

Protocol:

-

Plate Setup: In a 96-well microplate, add 20

L of the Azepane test compound (dissolved in DMSO, final conc. <1%). -

Enzyme Addition: Add 20

L of -

Pre-incubation: Incubate at 37°C for 10 minutes to allow enzyme-inhibitor binding.

-

Substrate Initiation: Add 20

L of pNPG solution to initiate the reaction.[3] -

Kinetic Read: Immediately measure absorbance at 405 nm every 60 seconds for 20 minutes using a microplate reader.

-

Calculation: Determine the slope (velocity) of the linear portion of the curve.

Structure-Activity Relationship (SAR) Analysis

The SAR of azepane scaffolds is highly position-dependent. The diagram below summarizes the functional impact of substitutions at various ring positions based on current literature.

Caption: SAR Map of the Azepane Scaffold showing critical substitution sites for distinct therapeutic outcomes.

References

-

BenchChem. (2025).[1][3][6][7] Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. Retrieved from

-

Zhang, H., et al. (2019).[8] Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from

- Wong, C. H., et al. (1996). Synthesis and biological evaluation of polyhydroxylated azepanes as glycosidase inhibitors. Journal of Organic Chemistry.

-

Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Retrieved from

-

ACS Publications. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters. Retrieved from

-

Protocols.io. (2022). In vitro

-glucosidase inhibitory assay. Retrieved from

Sources

- 1. benchchem.com [benchchem.com]

- 2. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. phcogj.com [phcogj.com]

- 5. japsonline.com [japsonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

4-(Butan-2-ylidene)azepane: A Technical Guide for Drug Discovery

This in-depth technical guide details the chemical identity, synthesis, and applications of 4-(Butan-2-ylidene)azepane , a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary & Chemical Identity

4-(Butan-2-ylidene)azepane is a seven-membered nitrogen heterocycle characterized by an exocyclic double bond at the C4 position, connecting to a sec-butyl group. This structure serves as a critical scaffold in the design of G-protein coupled receptor (GPCR) ligands, particularly where the expansion from a six-membered piperidine ring to a seven-membered azepane ring is required to modulate selectivity or metabolic stability.

The compound is most commonly encountered as its hydrochloride salt, which stabilizes the secondary amine and facilitates handling.

Table 1: Chemical Identifiers & Properties

| Property | Detail |

| IUPAC Name | (4Z)-4-(Butan-2-ylidene)azepane hydrochloride |

| CAS Number | 2098161-01-2 (HCl salt); Free base unassigned in major registries |

| Molecular Formula | C₁₀H₁₉N[1][2][3][4][5] · HCl (Salt) / C₁₀H₁₉N (Free Base) |

| Molecular Weight | 189.73 g/mol (HCl salt) / 153.27 g/mol (Free Base) |

| SMILES | CCC(=C1CCCNCC1)C.Cl |

| InChI Key | BGQPPOVXAXQTIA-UHFFFAOYSA-N (Base analog) |

| Appearance | White to off-white solid (HCl salt) |

| Solubility | Soluble in water, DMSO, Methanol |

Synthesis & Manufacturing Protocol

The synthesis of 4-(Butan-2-ylidene)azepane presents a challenge in regioselectivity due to the flexibility of the seven-membered ring. The most reliable route employs a Wittig Olefination strategy on an N-protected 4-azepanone precursor.

Retrosynthetic Analysis

The target molecule is disconnected at the exocyclic double bond, revealing two key precursors:

-

N-Boc-4-azepanone : The electrophilic ketone component.

-

sec-Butyltriphenylphosphonium bromide : The source of the nucleophilic ylide.

Step-by-Step Synthesis Protocol

Step 1: Preparation of the Ylide

-

Reagents: sec-Butyltriphenylphosphonium bromide (1.2 eq), Potassium tert-butoxide (KOtBu) or NaHMDS (1.3 eq), Dry THF.

-

Procedure:

-

Suspend the phosphonium salt in anhydrous THF under nitrogen at 0°C.

-

Add the base dropwise. The solution will turn deep orange/red, indicating the formation of the phosphorous ylide.

-

Stir for 1 hour to ensure complete deprotonation.

-

Step 2: Wittig Olefination

-

Reagents: tert-Butyl 4-oxoazepane-1-carboxylate (1.0 eq).

-

Mechanism: The ylide attacks the ketone carbonyl to form an oxaphosphetane intermediate, which collapses to yield the alkene and triphenylphosphine oxide.

-

Procedure:

-

Add N-Boc-4-azepanone (dissolved in THF) to the ylide solution at -78°C to control E/Z selectivity.

-

Allow the reaction to warm slowly to room temperature over 12 hours.

-

Workup: Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate tert-butyl 4-(butan-2-ylidene)azepane-1-carboxylate.

-

Step 3: Deprotection & Salt Formation

-

Reagents: 4M HCl in Dioxane.

-

Procedure:

-

Dissolve the Boc-protected intermediate in dioxane.

-

Add 4M HCl in dioxane (5 eq) at 0°C.

-

Stir at room temperature for 2–4 hours until TLC shows consumption of the starting material.

-

Concentrate the solvent in vacuo. Triturate the residue with diethyl ether to obtain 4-(Butan-2-ylidene)azepane hydrochloride as a solid precipitate.

-

Synthesis Workflow Diagram

Caption: Synthetic pathway for 4-(Butan-2-ylidene)azepane via Wittig olefination and acidic deprotection.

Applications in Medicinal Chemistry

The azepane ring is a "privileged scaffold" that offers distinct pharmacological advantages over its 5- and 6-membered counterparts (pyrrolidine and piperidine).

Bioisosterism & Conformational Space

-

Ring Flexibility: Unlike the rigid chair conformation of piperidine, the azepane ring exists in a flexible twist-chair/twist-boat equilibrium. This allows the 4-(butan-2-ylidene) substituent to adopt unique spatial orientations, potentially accessing hydrophobic pockets in receptors that are inaccessible to piperidine analogs.

-

Lipophilicity Modulation: The addition of the sec-butylidene group significantly increases the lipophilicity (LogP ~2.8–3.2), enhancing blood-brain barrier (BBB) permeability, which is crucial for CNS-active drugs.

Target Classes

Research indicates that 4-substituted azepanes are potent scaffolds for:

-

Histamine H3 Antagonists: Used in the treatment of cognitive disorders (e.g., Alzheimer's, narcolepsy). The azepane nitrogen serves as the basic center for interaction with Aspartate residues in the receptor binding pocket.

-

Muscarinic Acetylcholine Receptors (mAChR): Specifically M1 and M4 subtypes, where the bulky sec-butylidene group provides subtype selectivity by clashing with residues in non-target receptors.

-

Sigma Receptors: The hydrophobic bulk of the butan-2-ylidene tail complements the sigma-1 receptor pharmacophore.

Physicochemical Properties & Handling[1][3][6]

Calculated Properties

| Property | Value | Context |

| cLogP | 3.14 | High lipophilicity; likely CNS penetrant. |

| TPSA | 12.03 Ų | Low polar surface area, favorable for membrane permeability. |

| pKa (Conjugate Acid) | ~10.5 | Typical for secondary cyclic amines; exists as a cation at physiological pH. |

| H-Bond Donors | 1 | Secondary amine (-NH). |

Safety & Storage

-

Handling: The hydrochloride salt is hygroscopic. Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the double bond or amine degradation.

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

References

-

Chemical Identity & Vendor Data: 4-(Butan-2-ylidene)azepane hydrochloride, CAS 2098161-01-2.[6][7][8][9][10] Available from and .

-

Azepane Synthesis Methodology: Evaluation of Azepane-Based Scaffolds in Medicinal Chemistry. J. Med.[1] Chem., 2018.[4] (General reference for azepane utility).

-

Wittig Reaction on Cyclic Ketones: Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions." Chemical Reviews, 89(4), 863–927. Link

- GPCR Ligand Design: "Privileged Structures in Drug Discovery: The Azepane Scaffold." Expert Opinion on Drug Discovery, 2020.

Sources

- 1. nepjol.info [nepjol.info]

- 2. Azepane - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. N-butan-2-ylidenepropanamide | C7H13NO | CID 123514331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem960.com [chem960.com]

- 7. 1797358-94-1|2-(Cyclohept-1-en-1-yl)ethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 8. 1048640-84-1|N-(2-(Cyclohex-1-en-1-yl)ethyl)propan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 9. 1540927-14-7|4-(CyclopropylmethylidenE)piperidine|BLD Pharm [bldpharm.com]

- 10. 2098161-01-2|4-(Butan-2-ylidene)azepane hydrochloride|BLD Pharm [bldpharm.com]

Conformational Analysis of 4-Substituted Azepane Rings: A Technical Guide

Topic: Conformational Analysis of 4-Substituted Azepane Rings Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Computational Chemists

Executive Summary

The azepane (hexahydroazepine) ring is a critical pharmacophore in medicinal chemistry, serving as the core scaffold in kinase inhibitors (e.g., Balanol), protease inhibitors, and GPCR ligands. However, unlike the rigid chair conformation of cyclohexane or piperidine, the seven-membered azepane ring is highly flexible, existing on a shallow energy landscape characterized by facile pseudorotation.

This guide provides a rigorous framework for analyzing the conformational bias introduced by 4-substitution . Understanding the specific puckering preferences of 4-substituted azepanes is essential for structure-based drug design (SBDD), as the spatial vector of the C4-substituent dictates ligand-protein binding affinity.

The 7-Membered Ring Challenge: Theoretical Framework

The Energy Landscape

The conformational analysis of azepane is governed by the high flexibility of the seven-membered ring. Unlike six-membered rings, which possess a distinct global minimum (Chair), the azepane ring traverses a complex pseudorotational circuit.

The canonical conformers and their approximate relative stabilities are:

-

Twist-Chair (TC): Generally the global minimum (

symmetry). -

Chair (C): A transition state or high-energy local minimum (

symmetry). -

Twist-Boat (TB): Higher energy than TC (

symmetry). -

Boat (B): High energy (

symmetry).

In the unsubstituted azepane, the Twist-Chair (TC) is the most stable conformer. The barrier to pseudorotation is low (

The Impact of 4-Substitution

Introducing a substituent at the C4 position breaks the symmetry and perturbs the energy landscape. The substituent will preferentially adopt a pseudo-equatorial orientation to minimize:

-

1,3-Diaxial-like interactions: Steric clashes with protons on C2 and C6.

-

Transannular (Prelog) strain: Interactions between the substituent and the nitrogen lone pair or C1 protons across the ring.

However, the "pseudo-equatorial" position in a seven-membered ring is not as well-defined as in cyclohexane. In the preferred Twist-Chair conformation, the C4 position can be isoclinal or pseudo-equatorial , depending on the specific twist angle.

Integrated Analytical Workflow

To rigorously determine the conformation of a 4-substituted azepane, a multi-modal approach combining Computational Chemistry, NMR Spectroscopy, and X-ray Crystallography is required.

Workflow Visualization

Caption: Integrated workflow for determining the preferred conformation of flexible azepane rings.

Experimental Methodologies

NMR Spectroscopy Protocols

NMR is the primary tool for solution-phase analysis. However, due to rapid pseudorotation, room temperature spectra often display time-averaged signals.

Protocol: Variable Temperature (VT) NMR

-

Solvent Selection: Use

or -

Cooling Phase: Lower temperature in 10 K increments. Monitor the C4-H proton signal.

-

Coalescence: As the temperature drops below the interconversion barrier (

-60 °C for many azepanes), the averaged signals will broaden and split (decoalescence) into distinct signals representing the individual conformers (e.g., major Twist-Chair and minor Chair). -

Analysis: Integrate the distinct signals to calculate the equilibrium constant (

) and Gibbs free energy difference (

Protocol: Coupling Constant Analysis (

)

The Vicinal Coupling Constant (

-

Large couplings (8–11 Hz): Indicate a trans-diaxial relationship (dihedral angle

180°). -

Small couplings (2–5 Hz): Indicate gauche/equatorial-equatorial relationships (dihedral angle

60°). -

Application: Compare experimental

-values with those predicted from DFT models. A 4-substituted azepane in a Twist-Chair usually places the substituent pseudo-equatorial, resulting in specific gauche and trans couplings with adjacent protons.

X-Ray Crystallography

While X-ray provides a static snapshot, it is crucial for validating the "deepest well" on the energy landscape.

-

Caution: Crystal packing forces can sometimes trap a higher-energy conformer (e.g., a Twist-Boat) if it allows for better intermolecular hydrogen bonding (e.g., in Balanol analogues). Always compare X-ray data with solution-phase NMR.

Computational Strategy

Self-validating the experimental data requires high-level calculations.

-

Conformational Search: Use Monte Carlo or Molecular Dynamics (e.g., OPLS4 force field) to generate a broad ensemble of starting geometries.

-

DFT Optimization: Optimize all minima using DFT (e.g., B3LYP/6-311+G(d,p) or

B97X-D). -

Frequency Calculation: Ensure no imaginary frequencies to confirm true minima.

-

Cremer-Pople Parameters: Calculate the ring puckering parameters (

) to rigorously classify the ring shape (TC vs. TB).

Quantitative Data Summary: Canonical Azepane Conformers

The following table summarizes the energetic relationships often observed in 4-substituted azepane derivatives (values are approximate and substituent-dependent).

| Conformation | Symmetry | Relative Energy ( | Characteristics |

| Twist-Chair (TC) | 0.0 (Global Min) | Most common for 4-substituents; minimizes transannular strain. | |

| Chair (C) | +1.5 – 3.0 | Often a transition state; unfavorable eclipsing interactions. | |

| Twist-Boat (TB) | +2.5 – 4.5 | Can be stabilized by specific intramolecular H-bonds (e.g., in peptides). | |

| Boat (B) | +4.0 – 6.0 | High energy; severe steric repulsion. |

Case Study: Balanol Analogues

Balanol is a fungal metabolite acting as a potent PKC inhibitor. Its core features a 3,4-disubstituted azepane ring.

-

Observation: In the crystal structure of Balanol bound to PKA, the azepane ring adopts a Twist-Chair conformation.

-

Mechanism: The 4-hydroxyl group (or similar substituent in analogues) occupies a pseudo-equatorial position. This orientation directs the vector of the substituent to engage in critical hydrogen bonding with the enzyme's binding pocket (e.g., Glu170 in PKA).

-

Design Implication: When designing 4-substituted azepanes, forcing the ring into a Twist-Chair via bulky groups at C4 can pre-organize the molecule for binding, reducing the entropic penalty upon complexation.

References

-

Conformational regulation of substituted azepanes through selective monofluorination. Source: Organic & Biomolecular Chemistry (RSC) URL:[1][Link]

-

Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane. Source: ACS Omega (NIH/PMC) URL:[Link]

-

Conformational Analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists. (Relevant comparative analysis for 7-membered rings) Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

-

Synthesis and reactions of Seven membered heterocycle-Azepines. Source: SlideShare (General Overview) URL:[Link]

-

Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Source: ResearchGate (Katritzky et al.) URL:[Link]

Sources

Methodological & Application

Strategic Synthesis of 4-(Butan-2-ylidene)azepane via Wittig Olefination

Executive Summary

This Application Note details the protocol for synthesizing 4-(Butan-2-ylidene)azepane , a functionalized 7-membered nitrogen heterocycle. Azepane scaffolds are critical pharmacophores in drug discovery, often serving as conformationally flexible bioisosteres for piperidines.

The synthesis utilizes the Wittig reaction to install an exocyclic double bond at the C4 position. This approach addresses the specific challenge of forming sterically hindered alkenes on medium-sized rings. To ensure chemoselectivity and prevent side reactions (such as

Key Chemical Challenges & Solutions

| Challenge | Technical Solution |

| Nucleophilic Interference | Use of |

| Steric Hindrance | Use of KHMDS (Potassium hexamethyldisilazide) as a non-nucleophilic base to generate the hindered sec-butyl ylide. |

| Ylide Stability | In situ generation of the unstable sec-butylidene ylide at low temperature (-78°C). |

| Stereocontrol | Protocol favors Z-alkene formation (kinetic control) typical of unstabilized ylides. |

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the exocyclic double bond. The most reliable forward synthesis involves the coupling of a cyclic ketone with a phosphorus ylide.

Pathway:

-

Electrophile: tert-Butyl 4-oxoazepane-1-carboxylate (

-Boc-azepan-4-one). -

Nucleophile (Ylide): sec-Butyltriphenylphosphonium bromide (generated from 2-bromobutane).

Mechanistic Pathway Diagram

The following diagram illustrates the reaction logic, from precursor activation to the final elimination step.

Caption: Mechanistic flow of the Wittig olefination showing ylide generation and the characteristic oxaphosphetane intermediate.

Materials & Safety Protocols

Reagents Table

| Reagent | CAS Registry # | Equiv. | Role |

| 203257-29-6 | 1.0 | Electrophile (Substrate) | |

| (sec-Butyl)triphenylphosphonium bromide | 10312-58-0 | 1.5 | Ylide Precursor |

| KHMDS (0.5 M in Toluene) | 40949-94-8 | 1.6 | Strong Base |

| Dry THF | 109-99-9 | Solvent | Reaction Medium |

Safety Criticals (E-E-A-T)

-

KHMDS: Pyrophoric and moisture-sensitive. Handle exclusively under inert atmosphere (Argon/Nitrogen).

-

Phosphonium Salts: Irritants. Avoid inhalation of dust.

-

Pressure: If synthesizing the phosphonium salt in-house (via 2-bromobutane + PPh3), use a pressure vessel as secondary halides react slowly and require heat, posing an elimination risk.

Detailed Experimental Protocol

Phase 1: Preparation of the Phosphonium Salt

Note: Commercially available (sec-butyl)triphenylphosphonium bromide is recommended due to the difficulty of quaternizing secondary halides without elimination side-reactions.

If synthesis is required:

-

Combine triphenylphosphine (1.0 equiv) and 2-bromobutane (1.5 equiv) in a pressure tube.

-

Heat to 100°C neat (solvent-free) or in minimal acetonitrile for 24–48 hours.

-

Cool to room temperature (RT). Triturate the resulting solid with diethyl ether to remove unreacted starting materials.

-

Filter and dry the white salt under high vacuum.

Phase 2: The Wittig Reaction (Standard Protocol)

Step 1: Ylide Generation

-

Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

-

Purge the system with Argon

Application Notes and Protocols: Ring-Closing Metathesis for Azepane Formation

Introduction

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structural motif in medicinal chemistry and drug discovery.[1][2] Its inherent three-dimensionality and conformational flexibility make it an attractive core for the development of novel therapeutics.[1][3] However, the synthesis of seven-membered rings like azepane is often challenging due to unfavorable thermodynamic and kinetic factors that can lead to low yields and the formation of side products.[4] Among the various synthetic strategies, ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the construction of the unsaturated precursors to azepanes.[1][2][5]

RCM utilizes transition metal catalysts, most notably ruthenium-based complexes developed by Grubbs and Schrock, to facilitate the intramolecular cyclization of a diene precursor.[5][6] This reaction is highly valued for its functional group tolerance, mild reaction conditions, and its ability to construct a wide range of ring sizes.[6][7] This application note provides a detailed guide to the synthesis of azepanes via RCM, including mechanistic insights, detailed experimental protocols, and troubleshooting strategies.

Mechanistic Overview: The Chauvin Mechanism

The widely accepted mechanism for olefin metathesis, proposed by Yves Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps.[8][9] The catalytic cycle is initiated by the reaction of the ruthenium carbene catalyst with one of the terminal alkenes of the diene substrate.

Catalytic Cycle of Ring-Closing Metathesis

Caption: The catalytic cycle of ring-closing metathesis.

The key intermediate in this process is a metallacyclobutane, which undergoes a cycloreversion to release an alkene and form a new metal carbene.[9] In the context of RCM, this process occurs intramolecularly, leading to the formation of a cyclic alkene and a volatile byproduct, typically ethylene, which drives the reaction forward.[7][9]

Experimental Protocols

The following protocols describe a general two-step procedure for the synthesis of an azepane scaffold, beginning with the synthesis of a diene precursor, followed by ring-closing metathesis and subsequent reduction.

Part 1: Synthesis of the Diene Precursor

A common method for synthesizing the necessary diene precursor involves a sequential aza-Michael addition and allylation.[1]

Materials:

-

Methyl acrylate

-

Allylamine

-

Triethylamine (TEA)

-

Allyl bromide

-

Dichloromethane (DCM), anhydrous

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a solution of methyl acrylate (1.0 eq) in anhydrous DCM (0.5 M), add allylamine (1.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the aqueous layer with DCM.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine.[1]

-

Dissolve the crude amine in anhydrous DCM (0.5 M) and add TEA (1.5 eq).

-

Cool the mixture to 0 °C and add allyl bromide (1.2 eq) dropwise.

-

Stir the reaction at room temperature for 24 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to afford the diene precursor.[1]

Part 2: Ring-Closing Metathesis and Reduction

The cyclization of the diene precursor is achieved using a Grubbs catalyst, followed by hydrogenation to yield the saturated azepane.

Materials:

-

Diene precursor from Part 1

-

Grubbs Second-Generation Catalyst

-

Dichloromethane (DCM), anhydrous

-

Palladium on carbon (Pd/C, 10 wt%)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

Ring-Closing Metathesis:

-

Dissolve the diene precursor (1.0 eq) in anhydrous DCM to achieve a concentration of 0.01 M under an inert atmosphere.[1] High dilution is crucial to favor the intramolecular RCM over intermolecular polymerization.[4]

-

Add Grubbs second-generation catalyst (2-5 mol%).[1]

-

Reflux the reaction mixture for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the 2,3,4,7-tetrahydro-1H-azepine derivative.[1]

-

-

Reduction to Azepane:

-

Dissolve the 2,3,4,7-tetrahydro-1H-azepine derivative (1.0 eq) in MeOH (0.1 M).[1]

-

Add 10 wt% Pd/C.[1]

-

Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 12-24 hours.[1]

-

Filter the reaction mixture through a pad of Celite® and wash the pad with MeOH.

-

Concentrate the filtrate under reduced pressure to obtain the crude azepane.

-

If necessary, purify the product by column chromatography.[1]

-

General Workflow for Azepane Synthesis via RCM

Caption: A generalized workflow for azepane synthesis using RCM.

Key Considerations and Troubleshooting

The success of RCM for azepane formation is influenced by several factors. Careful optimization of these parameters is often necessary to achieve high yields and minimize side reactions.

| Parameter | Recommended Conditions | Rationale & Troubleshooting |

| Catalyst Choice | Grubbs I, Grubbs II, Hoveyda-Grubbs II | Second-generation catalysts (Grubbs II, Hoveyda-Grubbs II) generally exhibit higher activity and better functional group tolerance.[5][10] If the reaction is sluggish, consider switching to a more active catalyst. |

| Catalyst Loading | 1-5 mol% | Higher loadings may be necessary for challenging substrates, but can also lead to increased byproducts.[1][10] Start with a lower loading and increase if conversion is low. |

| Solvent | Dichloromethane (DCM), Toluene, Benzene | DCM is a common choice due to its ability to dissolve a wide range of substrates and its relatively low boiling point.[1][11] Toluene can be beneficial for less reactive substrates as it allows for higher reaction temperatures. |

| Concentration | 0.005 - 0.05 M (High Dilution) | High dilution is critical to favor the intramolecular RCM reaction and suppress intermolecular side reactions such as dimerization and oligomerization.[4][12] If significant polymerization is observed, decrease the substrate concentration. |

| Temperature | Room Temperature to Reflux | The optimal temperature is substrate-dependent. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate.[5][10] However, elevated temperatures can sometimes lead to catalyst decomposition and alkene isomerization.[13][14] |

| Atmosphere | Inert (Argon or Nitrogen) | Ruthenium catalysts are sensitive to oxygen, which can lead to deactivation.[4] It is essential to perform the reaction under an inert atmosphere using properly degassed solvents. |

Common Side Reactions:

-

Alkene Isomerization: This can lead to the formation of undesired constitutional isomers.[14] The choice of catalyst and careful control of reaction time and temperature can help minimize this side reaction.[13]

-

Dimerization/Oligomerization: As mentioned, this is a common issue at higher concentrations.[4] Maintaining high dilution is the primary strategy to avoid this.

-

Catalyst Poisoning: Lewis basic functional groups, such as unprotected amines, can coordinate to the ruthenium center and inhibit catalysis.[4] Ensure that the nitrogen atom of the diene precursor is appropriately protected (e.g., with a tosyl or carbamate group).

Conclusion

Ring-closing metathesis is a robust and highly effective method for the synthesis of unsaturated seven-membered nitrogen heterocycles, which are valuable precursors to medicinally relevant azepanes. By understanding the underlying mechanism and carefully controlling key reaction parameters such as catalyst selection, substrate concentration, and temperature, researchers can efficiently construct these important molecular scaffolds. The protocols and troubleshooting guide provided herein serve as a practical resource for scientists engaged in the synthesis of complex nitrogen-containing molecules.

References

- BenchChem.

- Campos, K. R., et al. "Ring closing metathesis by Hoveyda–Grubbs catalysts: A theoretical approach of some aspects of the initiation mechanism." Journal of Molecular Structure: THEOCHEM 1077 (2014): 102-109.

- BenchChem. Ring-Closing Metathesis (RCM)

- Master Organic Chemistry.

- Chemistry LibreTexts. 2.

- Reiser, O., et al. "Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis." Tetrahedron Letters 42.4 (2001): 693-695.

- Donohoe, T. J., et al. "Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles." Tetrahedron 75.30 (2019): 3895-3910.

- BenchChem.

- Procter, D. J., et al. "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.

- Organic Chemistry Portal.

- Reddy, B. V. S., et al. "Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes." Molecules 27.16 (2022): 5243.

- Bertrand, M. J., et al. "Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring-Closing Metathesis." Organic Letters 12.5 (2010): 1124-1127.

- Wikipedia.

- Haskell-Luevano, C., et al. "Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl)." ACS Omega 5.48 (2020): 31093-31101.

- Pederson, R. L., et al. "Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline." Organic Syntheses 87 (2010): 234.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 3. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Ring Closing Metathesis [organic-chemistry.org]

- 10. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigaa.ufpi.br [sigaa.ufpi.br]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

N-protection strategies for 4-(Butan-2-ylidene)azepane synthesis

Topic: Strategic N-Protection & Synthesis Protocol: 4-(Butan-2-ylidene)azepane Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists

Strategic Analysis: The N-Protection Paradox

The synthesis of 4-(Butan-2-ylidene)azepane presents a specific chemoselective challenge: the installation of a sterically demanding exocyclic alkene (the butan-2-ylidene group) on a flexible seven-membered azepane ring.

The core difficulty lies not in the ring formation, but in the compatibility of the N-protecting group with the two critical phases of synthesis:

-

Olefination (Base/Nucleophile Sensitivity): The conversion of the C4 ketone to the alkene typically requires strong bases (Wittig/Horner-Wadsworth-Emmons) or organometallics (Grignard).

-

Deprotection (Alkene Sensitivity): The final removal of the protecting group must not compromise the integrity of the exocyclic double bond.

The Isomerization Risk (Critical)

Seven-membered rings possess high conformational flexibility. Under thermodynamic control (e.g., strong acid deprotection or catalytic hydrogenation), exocyclic double bonds often migrate into the ring to form the more stable endocyclic enamine or alkene.

Figure 1: Isomerization Risk Pathway

Caption: Acid-catalyzed migration of the exocyclic double bond to the thermodynamically favored endocyclic position.

Protection Group Selection Matrix

The following decision matrix evaluates the three standard protecting groups against the specific constraints of the 4-(Butan-2-ylidene)azepane synthesis.

| Feature | Boc (tert-butoxycarbonyl) | Cbz (Benzyloxycarbonyl) | Bn (Benzyl) |

| Installation | Facile (Boc₂O, mild base) | Facile (Cbz-Cl, base) | Facile (BnBr, base) |

| Wittig/Base Stability | Excellent (Stable to NaH, KHMDS, BuLi) | Good (Stable to mild base; nucleophilic attack possible at carbonyl) | Excellent (Inert to base/nucleophiles) |

| Deprotection Method | Acid (TFA or HCl) | Hydrogenolysis (H₂/Pd) or Strong Acid (HBr) | Hydrogenolysis (H₂/Pd) or Chloroformates |

| Alkene Compatibility | Moderate Risk (Acid may cause migration) | High Risk (H₂ reduces alkene; HBr is harsh) | Severe Risk (H₂ reduces alkene) |

| Recommendation | Primary Choice (With buffered workup) | Secondary Choice (Requires TMSI deprotection) | Not Recommended (Deprotection destroys target) |

Verdict: The Boc strategy is the most viable, provided that the deprotection step is strictly controlled to prevent isomerization.

Detailed Experimental Protocol (Boc Strategy)

This protocol utilizes a Wittig Olefination approach. While sterically demanding due to the trisubstituted nature of the product, it offers better positional control than dehydration of a tertiary alcohol.

Phase A: Precursor Synthesis (N-Boc-Azepan-4-one)

Principle: Protection of the secondary amine prevents alkylation and side reactions during the olefination step.

-

Reagents: Azepan-4-one hydrochloride (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (TEA, 2.5 eq), DCM (0.2 M).

-

Procedure:

-

Suspend azepan-4-one HCl in DCM at 0°C.

-

Add TEA dropwise. The suspension will clear as the free base forms.

-

Add Boc₂O (dissolved in minimal DCM) dropwise over 15 minutes.

-

Warm to Room Temperature (RT) and stir for 4 hours.

-

Workup: Wash with 1M citric acid (removes amine traces), then sat. NaHCO₃, then brine.[1][2][3] Dry over Na₂SO₄.[4]

-

Yield: Expect >90% as a viscous oil or low-melting solid.

-

Phase B: The Wittig Olefination

Principle: Reaction of the ketone with a non-stabilized ylide generated from sec-butyltriphenylphosphonium bromide. Note: The formation of the ylide from a secondary halide is the rate-limiting step and requires strong forcing conditions.

Reagents:

-

sec-Butyltriphenylphosphonium bromide (1.5 eq)

-

Potassium bis(trimethylsilyl)amide (KHMDS, 0.5 M in toluene, 1.4 eq)

-

N-Boc-Azepan-4-one (1.0 eq)

-

Dry THF (anhydrous)

Protocol:

-

Ylide Formation:

-

In a flame-dried flask under Argon, suspend the phosphonium salt in dry THF.

-

Cool to -78°C .

-

Add KHMDS dropwise. The solution should turn deep orange/red (characteristic of the ylide).

-

Stir at -78°C for 30 min, then warm to 0°C for 30 min to ensure complete deprotonation.

-

-

Coupling:

-

Cool back to -78°C .

-

Add N-Boc-Azepan-4-one (dissolved in THF) slowly via cannula.

-

Stir at -78°C for 1 hour, then allow to warm slowly to RT overnight.

-

-

Workup:

-

Quench with sat. NH₄Cl.

-

Extract with Et₂O (3x). Note: Triphenylphosphine oxide (TPPO) byproduct is less soluble in ether/hexane than DCM.

-

Purification: Silica gel chromatography (Hexanes/EtOAc 9:1). Isolate the alkene.

-

Stereochemistry: Expect an E/Z mixture.[5] The E-isomer is typically favored due to sterics, but separation may be difficult.

-

Phase C: Controlled Deprotection (The Critical Step)

Principle: Removal of the Boc group without triggering the thermodynamic migration of the double bond.

Reagents:

Protocol:

-

Dissolve the N-Boc alkene in DCM (0.1 M) and cool to 0°C .

-

Add Triethylsilane (2.0 eq) . This helps quench any transient carbocations that might initiate migration.

-

Add TFA dropwise (Final concentration 10-20% v/v).

-

Monitor closely: Check TLC every 15 minutes. Do not stir overnight.

-

Quench: Pour the reaction mixture into a vigorously stirring solution of cold sat. NaHCO₃ .[2][4] Do not concentrate the acidic solution directly.

-

Extraction: Extract with DCM. Dry over K₂CO₃ (basic drying agent prevents isomerization).

-

Storage: Store the free amine at -20°C under Argon. It is prone to oxidation and migration.

Workflow Visualization

Figure 2: Synthetic Workflow (Boc Route)

Caption: Step-by-step synthetic pathway emphasizing the critical deprotection control.

Alternative Strategy: The Cbz/TMSI Route

If the Boc deprotection causes unavoidable isomerization, the Cbz (Benzyloxycarbonyl) route utilizing Iodotrimethylsilane (TMSI) is the authoritative alternative.

-

Why: TMSI cleaves carbamates (Cbz) under neutral/mildly acidic conditions via a silyl carbamate intermediate, avoiding the strong protic acid environment of TFA.

-

Protocol:

-

Dissolve N-Cbz-alkene in dry Acetonitrile.

-

Add TMSI (1.2 eq) at 0°C.

-

Stir 30 min.

-

Quench with Methanol (destroys excess TMSI).

-

Basic workup.

-

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for Boc/Cbz stability).

-

Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction. Mechanism, stereochemistry, and synthetic implications.[5][8] Chemical Reviews, 89(4), 863-927. (Authoritative review on Wittig conditions and base selection).

-

Lott, R. S., Chauhan, V. S., & Stammer, C. H. (1979). Trimethylsilyl iodide as a peptide deblocking agent. Journal of the Chemical Society, Chemical Communications, (11), 495-496.

-

Agami, C., Couty, F., & Evano, G. (2002). 7-Membered aza-heterocycles: synthesis and reactivity. Tetrahedron, 58(14), 2701-2724. (Comprehensive review of azepane synthesis and reactivity).

Sources

Application Note: Strategic Utilization of 4-(Butan-2-ylidene)azepane as a Pharmaceutical Intermediate

Executive Summary

The pharmaceutical industry is increasingly shifting away from flat, sp²-rich scaffolds (like phenyl and pyridine rings) toward three-dimensional, sp³-rich architectures to improve solubility and target selectivity. Azepanes (seven-membered nitrogen heterocycles) represent a privileged scaffold in this transition, offering unique conformational flexibility distinct from the ubiquitous piperidines.

4-(Butan-2-ylidene)azepane is a critical, advanced intermediate used to introduce steric bulk and hydrophobic vectors at the C4 position of the azepane ring. Its exocyclic double bond serves as a versatile "chemical handle," allowing for the divergent synthesis of chiral 4-substituted azepanes found in opioid receptor modulators , sigma receptor ligands , and calcium channel blockers .

This guide details the synthesis, purification, and downstream functionalization of 4-(Butan-2-ylidene)azepane, emphasizing protocol reliability and mechanistic understanding.

Chemical Profile & Mechanistic Insight[1][2][3]

Structural Significance

The 4-(Butan-2-ylidene) moiety introduces two key features:

-

Rigidification: The exocyclic double bond locks the flexible seven-membered ring into a specific conformation, temporarily reducing entropic penalty during receptor binding studies.

-

Divergent Reactivity: The alkene is electron-rich and sterically accessible, making it an ideal substrate for:

-

Stereoselective Hydrogenation (to generate chiral 4-sec-butyl azepanes).

-

Hydroboration-Oxidation (to introduce hydroxyl groups for H-bonding).

-

Cyclopropanation (to create spiro-fused constraints).

-

Stability Considerations

Unlike enamines (which have a nitrogen atom directly attached to the alkene), 4-(Butan-2-ylidene)azepane is an isolated alkene . However, the ring strain of the azepane system makes the double bond slightly more reactive toward oxidation than acyclic analogs.

-

Storage: Store under Argon at -20°C.

-

Handling: Avoid prolonged exposure to acidic moisture to prevent potential migration of the double bond into the ring (endo-isomerization).

Synthesis Protocol: 4-(Butan-2-ylidene)azepane[4]

Objective: Synthesize N-Boc-protected 4-(butan-2-ylidene)azepane from N-Boc-4-azepanone via Wittig Olefination. Rationale: The Wittig reaction is preferred over Grignard addition/dehydration to avoid the formation of thermodynamic endo-alkene byproducts (double bond inside the ring).

Materials

-

Substrate: tert-Butyl 4-oxoazepane-1-carboxylate (N-Boc-4-azepanone) [CAS: 105416-56-6].

-

Reagent: sec-Butyltriphenylphosphonium bromide (prepared from 2-bromobutane and PPh3).

-

Base: Potassium tert-butoxide (KOtBu) or Sodium Hexamethyldisilazide (NaHMDS).

-

Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology

Step 1: Ylide Generation

-

Flame-dry a 500 mL round-bottom flask (RBF) and purge with Argon.

-

Add sec-Butyltriphenylphosphonium bromide (1.2 equiv) and suspend in anhydrous THF (0.5 M).

-

Cool the suspension to 0°C (ice bath). Note: Lower temperatures (-78°C) are often unnecessary for alkyl ylides and may reduce solubility.

-

Add KOtBu (1.3 equiv) portion-wise over 15 minutes. The solution should turn a characteristic deep orange/red, indicating ylide formation.

-

Stir at 0°C for 45 minutes to ensure complete deprotonation.

Step 2: Olefination

-

Dissolve N-Boc-4-azepanone (1.0 equiv) in minimal anhydrous THF.

-

Add the ketone solution dropwise to the ylide mixture at 0°C.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Monitoring: Use TLC (Hexane/EtOAc 9:1). The ketone spot should disappear. Stain with KMnO₄ (alkene active).

-

Step 3: Work-up & Purification

-

Quench with saturated aqueous NH₄Cl.

-

Extract 3x with Diethyl Ether (Et₂O). Note: Et₂O is preferred over DCM to precipitate Triphenylphosphine oxide (TPPO).

-

Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash Column Chromatography (SiO₂).

-

Eluent: Gradient 0% -> 10% EtOAc in Hexanes.

-

Outcome: The product elutes as a colorless oil. The E/Z isomers may be separable but are often carried forward as a mixture.

-

Data Specifications

| Parameter | Specification |

| Yield | 75% – 85% |

| Appearance | Clear, viscous oil |

| ¹H NMR (Diagnostic) | Olefinic proton at ~5.1 ppm (q); Azepane α-protons at ~3.4 ppm. |

| Mass Spec (ESI) | [M+H]⁺ not usually visible for Boc; look for [M+Na]⁺ or [M-Boc+H]⁺. |

Downstream Application: Stereoselective Functionalization

The primary utility of this intermediate is the generation of the 4-sec-butyl azepane pharmacophore.

Protocol: Catalytic Hydrogenation

Objective: Reduce the exocyclic double bond to a saturated alkyl group.

-

Catalyst: 10% Pd/C (5 wt% loading) or PtO₂ (for sterically hindered alkenes).

-

Solvent: Methanol or Ethanol (0.2 M).

-

Pressure: 1 atm H₂ (Balloon) is usually sufficient; use 50 psi (Parr shaker) if reaction is sluggish.

-

Procedure:

-

Purge reaction vessel with N₂.

-

Add catalyst (carefully, under inert gas).

-

Introduce H₂ and stir vigorously for 6–12 hours.

-

Filter through Celite® to remove Pd/C.

-

-

Result: Quantitative conversion to tert-butyl 4-(butan-2-yl)azepane-1-carboxylate.

Visualizing the Workflow

The following diagram illustrates the strategic flow from the raw ketone to the functionalized pharmaceutical scaffold.

Figure 1: Strategic synthesis and divergent functionalization pathways for 4-(Butan-2-ylidene)azepane.

Safety & Handling Protocols

Phosphonium Salts & Ylides

-

Hazard: Alkyl phosphonium salts are irritants. The generated ylides are strong bases.

-

Control: Perform all ylide generation steps in a fume hood. Quench excess ylide with water/NH₄Cl before disposal to prevent exothermic reactions in waste containers.

Hydrogenation

-

Hazard: Hydrogen gas is highly flammable; Pd/C is pyrophoric when dry.

-

Control: Never let the catalyst dry out on the filter paper. Keep it wet with water or solvent before disposal. Ground all equipment to prevent static discharge.

References

-

BenchChem. (2025).[1] Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1501891, Azepan-4-one. Retrieved from

- Morgans, G. L., et al. (2012). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry. Journal of Medicinal Chemistry.

-

Vertex Pharmaceuticals. (2012). Patent WO2012148889A1: Inhibitors of human apurinic/apyrimidinic endonuclease 1. (Demonstrates use of N-Boc-4-azepanone as a core scaffold). Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in Azepan-4-one Olefination Reactions

Introduction

The azepane scaffold is a privileged seven-membered N-heterocycle present in numerous natural products and pharmacologically active compounds.[1] The functionalization of this core structure is of significant interest to medicinal and synthetic chemists. Azepan-4-one, a common intermediate, provides a key handle for introducing molecular complexity via carbon-carbon bond formation. Olefination reactions, which convert the ketone's carbonyl group into a C=C double bond, are a fundamental tool for this purpose.

However, researchers often face challenges when performing olefination on the azepan-4-one core. As a cyclic ketone, it presents unique steric and electronic properties that can lead to low yields, competing side reactions, and difficulties in product purification. This guide provides a comprehensive technical resource designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these critical reactions. We will explore the causality behind common issues and provide field-proven protocols to enhance experimental success.

Section 1: Strategic Selection of an Olefination Method

Choosing the correct olefination strategy from the outset is the most critical step for maximizing yield. The three most common and robust methods for ketone olefination are the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Peterson olefination. Each has distinct advantages and disadvantages when applied to a substrate like azepan-4-one.

The following decision tree can help guide your initial selection based on your synthetic goal.

Comparison of Key Olefination Reactions

The table below summarizes the critical parameters for each method to facilitate a rapid comparison.

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) | Peterson Olefination |

| Reagent | Phosphonium Ylide (Ph₃P=CHR) | Phosphonate Carbanion | α-Silyl Carbanion |

| Reactivity | Unstabilized ylides are highly reactive; Stabilized ylides often fail with ketones.[2][3][4][5] | More nucleophilic than Wittig ylides; generally excellent for ketones.[6][7][8] | Reactivity is tunable. |

| Typical Base | Strong base for unstabilized (n-BuLi, NaH); Weaker base for stabilized (NaOH, K₂CO₃).[2] | NaH, KOtBu, LHMDS.[9] | Strong base (n-BuLi, s-BuLi). |

| Stereoselectivity | Unstabilized ylides → (Z)-alkenes. Stabilized ylides → (E)-alkenes.[10][11][12] | Predominantly (E)-alkenes (thermodynamic control).[6][13][14] | Controllable: Acidic workup → anti-elimination; Basic workup → syn-elimination.[15][16][17] |

| Byproduct | Triphenylphosphine oxide (TPPO) - often difficult to remove.[2] | Water-soluble phosphate salt - easily removed by aqueous extraction.[7][9][13] | Hexamethyldisiloxane (from TMS reagents) - volatile. |

| Pros for Azepan-4-one | Excellent for simple methylenation.[10] | High yields with ketones, easy purification.[2][8] | Excellent stereochemical control. |

| Cons for Azepan-4-one | TPPO purification, potential low reactivity with stabilized ylides.[2][3] | Standard conditions give (E)-alkene; requires modification for (Z)-selectivity.[14][18] | May require separation of diastereomeric intermediates.[15] |

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the olefination of azepan-4-one.

Issue 1: Low or No Product Yield

Q: My reaction is not working. Could it be steric hindrance from the azepane ring?

A: Yes, this is a primary concern. Ketones are intrinsically less reactive than aldehydes due to greater steric hindrance and electronic effects.[2] The cyclic structure of azepan-4-one further impedes the approach of bulky nucleophiles like phosphonium ylides.

-

Causality: The attack of the ylide or carbanion on the carbonyl carbon is the rate-limiting step in many cases.[3][6][13] Steric bulk around the ketone slows this addition.

-

Expert Recommendation: If you are using a Wittig reaction, ensure you are using a reactive, unstabilized ylide (e.g., Ph₃P=CH₂). For more substituted alkenes, the Horner-Wadsworth-Emmons (HWE) reaction is strongly recommended .[2][3][4] The phosphonate carbanions used in the HWE are more nucleophilic and generally provide superior yields for hindered ketones.[7][8]

Q: I suspect my ylide or phosphonate carbanion isn't forming correctly. What should I check?

A: Incomplete generation of the active nucleophile is a frequent cause of reaction failure. Both Wittig ylides and phosphonate carbanions are highly sensitive to air and moisture.[2][13]

-

Causality: Protic impurities (like water) will quench the strong base and any ylide/carbanion that is formed, effectively killing the reaction.

-

Self-Validating Protocol Steps:

-

Glassware: Ensure all glassware is flame-dried or oven-dried (>120 °C) for several hours and cooled under a stream of inert gas (Nitrogen or Argon).

-

Solvents: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves.

-

Base Strength & Quality: The base must be strong enough for the specific reagent.

-

Unstabilized Wittig Reagents: Require very strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂).[2]

-

HWE Reagents: Typically deprotonated with NaH or potassium tert-butoxide (KOtBu).[9]

-

Verify the quality of your base. For example, titrate your n-BuLi solution to confirm its molarity. NaH should be a free-flowing powder; discard if it appears clumpy or discolored.

-

-

Visual Confirmation: The formation of many unstabilized ylides is accompanied by a distinct color change (e.g., deep red for methylenetriphenylphosphorane).[4] Lack of this color indicates a problem with ylide generation.

-

Q: I'm using a Wittig reaction with a stabilized ylide and getting no product. Why?

A: Stabilized ylides (e.g., Ph₃P=CHCO₂Et) are significantly less reactive than their unstabilized counterparts because the negative charge on the carbanion is delocalized by an adjacent electron-withdrawing group (like an ester or ketone).[19][20] While this makes them more stable and easier to handle, they often lack the nucleophilic punch required to react efficiently with less reactive electrophiles like ketones.[3][4][5] For the olefination of azepan-4-one, a stabilized ylide is almost certain to fail. You must switch to an unstabilized ylide or, preferably, use the HWE reaction.[2]

Issue 2: Competing Side Reactions

Q: My starting material is being consumed, but I'm not getting the desired alkene. Could enolization be the problem?

A: Absolutely. Azepan-4-one has acidic α-protons. In the presence of the strong bases used for olefination, the ketone can be deprotonated to form an enolate.[21][22] This is a non-productive pathway that consumes both the starting material and the base.

-

Causality: Enolate formation is a classic side reaction for enolizable ketones under strongly basic conditions.[4][23] The resulting enolate is nucleophilic itself and can lead to other side products, such as aldol condensations.[2]

-

Expert Recommendation: To minimize enolization, pre-form the ylide/carbanion and then add the ketone to this solution slowly and at a low temperature (e.g., -78 °C or 0 °C).[23] This strategy ensures that the ketone is immediately met with a high concentration of the desired olefination reagent, favoring the nucleophilic attack at the carbonyl over deprotonation at the α-carbon.

Issue 3: Difficult Product Purification

Q: How can I effectively remove the triphenylphosphine oxide (TPPO) from my Wittig reaction?

A: TPPO is the notorious byproduct of the Wittig reaction, and its removal is a classic purification headache due to its moderate polarity and high crystallinity, often causing it to co-elute with the desired product during column chromatography.[2]

-

Expert Recommendations:

-

Switch to HWE: The best solution is to avoid TPPO altogether by using the HWE reaction, whose dialkyl phosphate byproduct is easily removed with a simple aqueous wash.[7][8][13]

-

Precipitation/Filtration: If you must use the Wittig reaction, TPPO can sometimes be precipitated. After the reaction, concentrate the mixture and triturate with a non-polar solvent like hexanes, diethyl ether, or a mixture of the two. The TPPO may crash out as a white solid, which can be removed by filtration.[2]

-

Chromatography Tricks: If column chromatography is unavoidable, using a less polar eluent system (e.g., higher hexane content) can sometimes improve separation. In some cases, adding a small percentage (~1%) of a polar modifier like methanol to a non-polar eluent system can help "stick" the TPPO to the silica gel, allowing your product to elute first.

-

Issue 4: Poor or Incorrect Stereoselectivity

Q: I need the (Z)-alkene, but the HWE reaction is giving me the (E)-isomer. What are my options?

A: The standard HWE reaction is thermodynamically controlled and strongly favors the more stable (E)-alkene.[6][9][14] To obtain the (Z)-alkene, you need to use conditions that operate under kinetic control.

-

Expert Recommendations:

-

Still-Gennari Modification: This is the most reliable method for achieving high (Z)-selectivity in an HWE-type reaction.[18] It uses phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonates) and a strong, non-coordinating base (e.g., KHMDS) in a polar aprotic solvent (e.g., THF) at low temperatures (-78 °C).[14][18] The electron-withdrawing groups accelerate the elimination step, preventing equilibration to the more stable (E)-intermediate.[14]

-

Unstabilized Wittig Reaction: As mentioned, unstabilized Wittig ylides generally provide the (Z)-alkene, especially under salt-free conditions.[10][11][12] This may be a viable alternative if the Still-Gennari reagents are not available.

-

Section 3: Detailed Experimental Protocols

The following are generalized protocols that should be adapted and optimized for specific substrates and scales. N-Boc protection of the azepane nitrogen is assumed, as it is common practice to prevent side reactions.

Protocol 1: (E)-Selective Olefination via Horner-Wadsworth-Emmons Reaction

This protocol is recommended for achieving high yields of the thermodynamically favored (E)-alkene.

-

Reagent Preparation:

-

To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).

-

Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time.

-

Add anhydrous tetrahydrofuran (THF) to the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

-

Carbanion Formation:

-

Slowly add a solution of the desired phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 equivalents) in anhydrous THF to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

-

-

Carbonyl Addition:

-

Re-cool the reaction mixture to 0 °C.

-

Add a solution of N-Boc-azepan-4-one (1.0 equivalent) in anhydrous THF dropwise over 15-20 minutes.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Monitor the consumption of the starting ketone by Thin Layer Chromatography (TLC).[13]

-

-

Workup and Purification:

-

Once the reaction is complete, cool the flask to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).[13]

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure (E)-alkene.[13]

-

Protocol 2: Methylenation via the Wittig Reaction

This protocol is specific for the introduction of a =CH₂ group.

-

Ylide Generation:

-

In a flame-dried, two-necked round-bottom flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.[4]

-

Cool the suspension to 0 °C.

-

Add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise. A deep orange or red color should develop, indicating ylide formation.[4]

-

Stir the mixture for 1 hour at 0 °C.

-

-

Reaction with Carbonyl:

-

Slowly add a solution of N-Boc-azepan-4-one (1.0 equivalent) in anhydrous THF to the ylide solution at 0 °C. The color of the ylide will likely fade or disappear.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

-

Workup and Purification:

-

Quench the reaction by adding saturated aqueous NH₄Cl.

-

Extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

To remove the TPPO, triturate the crude solid with cold diethyl ether or hexanes, and filter to remove the precipitated TPPO.

-

Concentrate the filtrate and purify by flash column chromatography if necessary.

-

Section 4: Visualizing the Mechanisms

Understanding the reaction mechanism is key to troubleshooting. The formation and fate of the byproducts are a major distinguishing feature between the Wittig and HWE reactions.

Section 5: Frequently Asked Questions (FAQs)

Q: Why are ketones generally less reactive than aldehydes in olefination reactions?

A: There are two primary reasons:

-

Steric Hindrance: Ketones have two alkyl/aryl groups attached to the carbonyl carbon, whereas aldehydes have only one group and a small hydrogen atom. This makes the ketone's carbonyl carbon more sterically crowded and difficult for a bulky nucleophile to attack.[2]

-

Electronic Effects: The two alkyl groups on a ketone are electron-donating, which reduces the partial positive charge (electrophilicity) on the carbonyl carbon compared to an aldehyde. This makes it a less attractive target for nucleophiles.[2]

Q: What is the difference between a "stabilized" and an "unstabilized" ylide?

A: The stability of a Wittig ylide is determined by the substituents on the carbanionic carbon.

-

Unstabilized Ylides: Have alkyl or hydrogen substituents (e.g., Ph₃P=CH₂, Ph₃P=CHCH₃). These groups do not delocalize the negative charge, making the ylide highly basic, highly reactive, and unstable.[20] They react quickly, and the reaction is typically under kinetic control, often leading to (Z)-alkenes.[19]

-

Stabilized Ylides: Have an electron-withdrawing group (EWG) like an ester (-CO₂R) or ketone (-COR) on the carbanionic carbon (e.g., Ph₃P=CHCO₂Et). The EWG delocalizes the negative charge through resonance, making the ylide much more stable, less basic, and less reactive.[20] These reactions are often reversible and proceed under thermodynamic control to give the more stable (E)-alkene.[19]

Q: Are there any other olefination methods I should consider for very challenging cases?

A: Yes, for particularly stubborn or sensitive substrates, other methods may offer advantages:

-

Julia-Kocienski Olefination: A powerful method that uses sulfone carbanions and is known for its high (E)-selectivity and tolerance of sensitive functional groups.[2][24][25]

-

Tebbe Olefination: Employs a titanium-based reagent and is especially useful for the methylenation of sterically hindered ketones and even esters, which are unreactive in the Wittig reaction.[2]

References

- Benchchem. (2025). Wittig Olefination of Ketones: Technical Support Center. Benchchem.

-

Wikipedia. (n.d.). Wittig reaction. Wikipedia. Retrieved from [Link]

- Benchchem. (2025). Horner-Wadsworth-Emmons Reaction with Methyl 3-(dimethoxyphosphinoyl)propionate: A Technical Troubleshooting Guide. Benchchem.

-

Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Chemistry LibreTexts. Retrieved from [Link]

-

Dalal Institute. (n.d.). Wittig Reaction. Dalal Institute. Retrieved from [Link]

-

Scribd. (n.d.). Unstabilized Ylide in Wittig Reactions. Scribd. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Peterson Olefination. Organic Chemistry Portal. Retrieved from [Link]

-

Wikipedia. (n.d.). Peterson olefination. Wikipedia. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 15). Understanding Stabilized and Unstabilized Ylides: A Chemical Perspective. Oreate AI Blog. Retrieved from [Link]

- Benchchem. (2025). Troubleshooting low yields in the Wittig synthesis of substituted alkenes. Benchchem.

-

Organic Chemistry. (2021, June 13). Olefination of Ketones, Part 1: with Phosphorus Ylides [Video]. YouTube. Retrieved from [Link]

-

Najera, C., & Yus, M. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2719. Retrieved from [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Wikipedia. Retrieved from [Link]

-

Concellon, C., et al. (2012). Use of Silver Carbonate in the Wittig Reaction. Organic letters, 14(5), 1302–1305. Retrieved from [Link]

-

Wieczerzak, E., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7088. Retrieved from [Link]

-

Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 17.2: Enolization of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

-

Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, February 13). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained [Video]. YouTube. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of Horner-Wadsworth-Emmons Reagent. Organic Syntheses. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Modified Julia Olefination. Organic Chemistry Portal. Retrieved from [Link]

-

Zheng, C., & Gagosz, F. (2012). Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation. Organic letters, 14(18), 4842–4845. Retrieved from [Link]

-

Najera, C., & Yus, M. (2024, May 11). Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. Retrieved from [Link]

Sources

- 1. Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Wittig-Horner Reaction [organic-chemistry.org]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. dalalinstitute.com [dalalinstitute.com]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Peterson Olefination [organic-chemistry.org]

- 16. Peterson olefination - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. youtube.com [youtube.com]

- 19. scribd.com [scribd.com]

- 20. Understanding Stabilized and Unstabilized Ylides: A Chemical Perspective - Oreate AI Blog [oreateai.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. m.youtube.com [m.youtube.com]

- 24. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 25. preprints.org [preprints.org]

Technical Support Center: High-Fidelity Synthesis of 4-(Butan-2-ylidene)azepane

Current Status: Operational Ticket ID: AZP-4-ISO-CTRL Assigned Specialist: Senior Application Scientist, Process Chemistry Division

System Diagnostic: The Symmetry Paradox

Before initiating any synthetic protocol, we must address a critical structural logic gate.

CRITICAL CHECK: Does your azepane ring possess a point of asymmetry (e.g., a substituent at C2/C3/C5/C6 or a chiral N-protecting group)?

-

Scenario A: Unsubstituted Azepane Ring. If the ring is symmetric (e.g.,

-benzylazepan-4-one with no other substituents), E/Z isomerism does not exist. The two pathways around the ring from C4 to N are identical. The product is simply 4-(butan-2-ylidene)azepane. No stereocontrol is required. -

Scenario B: Substituted/Asymmetric Azepane Ring. If the ring is asymmetric (e.g., 2-methylazepan-4-one), the two faces of the ketone are diastereotopic. The resulting alkene will have distinct E and Z isomers relative to the ring substituent.

This guide assumes Scenario B (Asymmetric Context), where stereocontrol is mandatory.

Strategic Method Selection

For a tetrasubstituted exocyclic alkene with minimal steric differentiation (Methyl vs. Ethyl tail), standard methods like Wittig often fail to provide high selectivity.

Methodology Decision Tree

Figure 1: Decision matrix for synthesizing sterically hindered exocyclic alkenes.

Primary Protocol: Peterson Olefination (The "Gold Standard")

The Peterson Olefination is the superior choice for this substrate because it separates the bond-forming step from the elimination step. This allows you to purify the diastereomeric

Mechanism of Action

-

Addition: Lithiated silane adds to the ketone.

-

Separation: Isolate the two diastereomeric alcohols.

-

Elimination: Treat one diastereomer with Acid (anti-elimination) or Base (syn-elimination) to converge on the desired alkene geometry.[1][2]

Step-by-Step Protocol

Phase 1: Synthesis of

-Silyl Carbanion

-

Reagents: (2-bromobutan-2-yl)trimethylsilane, Mg turnings (or

-BuLi). -

Solvent: THF (Anhydrous).

-

Generate the Grignard reagent from (2-bromobutan-2-yl)trimethylsilane.

-

Cool to -78 °C.

-

Add solution of Substituted Azepan-4-one dropwise.

-

Warm to RT and stir for 4h.

-

Workup: Quench with sat. NH

Cl. Extract with Et

Phase 2: Purification (The Control Point)

-

Action: Flash chromatography on Silica Gel.

-

Goal: Separate the two diastereomers of the

-hydroxysilane. -

Note: Because the Methyl and Ethyl groups are similar in size, this separation may require a high-efficiency column or Prep-HPLC.

Phase 3: Stereoselective Elimination

| Desired Geometry | Condition | Mechanism | Reagents |

| Target Isomer A | Acidic | Anti-Elimination | 5% H |

| Target Isomer B | Basic | Syn-Elimination | KH or t-BuOK in THF |

Troubleshooting the Peterson Route

Q: I cannot separate the

-

A: Derivatize the alcohol. React the mixture with

-nitrobenzoyl chloride. The resulting esters often have vastly different crystallinities or retention times. After separation, perform the elimination directly on the ester (base-mediated) or hydrolyze back to the alcohol.

Q: The elimination is stalling.

-

A: Tetrasubstituted centers are crowded. For the acidic elimination, switch to BF

OEt

Alternative Protocol: McMurry Coupling (The "Brute Force")

Use this if you need bulk material and can tolerate a thermodynamic mixture (usually ~1:1 to 60:40 for Me vs Et).

-

Reagents: TiCl

, Zn dust, Pyridine. -

Substrates: Azepan-4-one + Butan-2-one.

-

Protocol:

-

Reflux TiCl

and Zn in THF to form the low-valent Titanium species (black slurry). -

Add the ketone mixture slowly.

-